Pentan-1-amine hydroiodide
Description
Contextual Significance in Modern Chemical Synthesis
The primary role of Pentan-1-amine hydroiodide in modern chemical synthesis is as a precursor for the formation of specialized materials, most notably organic-inorganic hybrid perovskites. greatcellsolarmaterials.comgreyhoundchrom.com Its synthesis is typically achieved through a straightforward acid-base reaction between pentan-1-amine and hydroiodic acid. A patented method for producing various organic iodides, including pentylammonium iodide, involves the in situ generation of hydrogen iodide by reacting molecular iodine with formic acid in a suitable solvent, followed by the introduction of the amine. google.comepo.orggoogle.com This method offers a pathway to high-purity alkylammonium halides.
While the broader applications of primary amine hydroiodides in general organic synthesis as reagents or catalysts are known, the specific use of this compound is less documented outside the realm of materials chemistry. Its utility is highly specialized, and current research literature does not extensively report its use as a general-purpose reagent or catalyst in a wide array of organic transformations. Its significance, therefore, is intrinsically linked to its role as a building block for advanced materials.
Emerging Roles in Advanced Materials Science and Catalysis
The most prominent and well-documented application of this compound is in the field of advanced materials science, specifically in the development of perovskite solar cells (PSCs). greatcellsolarmaterials.comgreyhoundchrom.com In this context, it is often referred to as n-pentylammonium iodide (PAI).
This compound serves as a large organic cation spacer in the fabrication of two-dimensional (2D) and quasi-2D/3D hybrid perovskite structures. greatcellsolarmaterials.com The incorporation of these larger organic cations, like the pentylammonium ion, allows for the formation of layered perovskite structures, often described by the general formula (R-NH₃)₂(A)ₙ₋₁PbₙI₃ₙ₊₁, where R is the alkyl chain and A is a smaller cation like methylammonium (B1206745) or formamidinium.
Research has demonstrated that by using n-pentylammonium iodide in conjunction with other alkylammonium halides, it is possible to control the phase transition temperature of 2D Ruddlesden-Popper perovskites. greatcellsolarmaterials.com The choice of the halide anion in the pentylammonium salt (iodide, bromide, or chloride) also influences the dimensionality and the photoelectric properties of the resulting low-dimensional perovskite interlayer, with chloride-based salts showing superior crystallographic properties and carrier transport in some studies. researchgate.net
While not a catalyst in the traditional sense, the role of this compound is integral to the formation of perovskite materials which themselves can exhibit photocatalytic properties. The precise control over the perovskite structure afforded by using such organic spacers can influence the material's electronic and optical properties, which are key to its function in photocatalysis. However, direct catalytic applications of this compound as a standalone catalyst are not extensively reported in the current literature. Its primary role remains that of a structural directing agent in the synthesis of functional materials.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₅H₁₄IN |
| Molecular Weight | 215.08 g/mol |
| CAS Number | 60762-85-8 |
| Synonyms | n-Pentylammonium iodide, Amylammonium iodide, 1-Aminopentane hydroiodide |
| Appearance | White to off-white solid |
Interactive Data Table: Applications in Perovskite Solar Cells
| Application | Function | Reported Benefits |
| 2D Perovskite Formation | Large organic spacer cation | Forms layered perovskite structures. |
| Quasi-2D/3D Heterojunctions | Passivating agent | Reduces surface and grain boundary defects. |
| Device Performance | Additive in precursor solution | Enhances power conversion efficiency and long-term stability. |
| Phase Control | Structural directing agent | Allows for tuning of perovskite phase transition temperatures. |
Structure
3D Structure of Parent
Properties
CAS No. |
60762-85-8 |
|---|---|
Molecular Formula |
C5H14IN |
Molecular Weight |
215.08 g/mol |
IUPAC Name |
pentan-1-amine;hydroiodide |
InChI |
InChI=1S/C5H13N.HI/c1-2-3-4-5-6;/h2-6H2,1H3;1H |
InChI Key |
PTESVEOLTLOBIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN.I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pentan 1 Amine Hydroiodide and Analogous Alkylammonium Iodides
Direct Synthetic Routes to Primary Alkylamine Hydroiodides
The most straightforward method for preparing primary alkylamine hydroiodides is the direct acid-base reaction between the corresponding primary amine and hydroiodic acid. However, modern synthetic chemistry seeks to refine these routes for improved efficiency, purity, and scalability.
Optimization of Reaction Conditions for Pentan-1-amine Hydroiodide Synthesis
The synthesis of this compound is typically achieved by reacting pentan-1-amine with hydroiodic acid. The optimization of this reaction is crucial for maximizing yield and ensuring high purity of the final product. Key parameters for optimization include stoichiometry, solvent selection, temperature control, and purification methods.
The reaction is a classic acid-base neutralization, which is generally exothermic. Careful temperature control is necessary to prevent side reactions and ensure safety. The choice of solvent is critical; an ideal solvent will dissolve the starting amine but will cause the resulting ammonium (B1175870) salt to precipitate, facilitating easy isolation by filtration. Common solvents for this purpose include diethyl ether, isopropanol, or other non-polar to moderately polar aprotic solvents. Stoichiometry is also a key factor; using a slight excess of either the amine or the acid can drive the reaction to completion, but this must be balanced with the ease of removing the excess reagent during purification. Post-reaction, the crude product is often purified by recrystallization to remove any unreacted starting materials or byproducts.
Table 1: Optimization Parameters for this compound Synthesis
| Parameter | Condition A (Lab Scale) | Condition B (Optimized) | Rationale for Optimization |
|---|---|---|---|
| Stoichiometry (Amine:Acid) | 1:1 | 1:1.05 | Ensures complete protonation of the amine, excess acid is volatile and easily removed. |
| Solvent | Ethanol | Diethyl Ether / Isopropanol | Promotes precipitation of the salt, leading to higher isolated yields and easier workup. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Controls the exothermic reaction and improves crystal formation for higher purity. |
| Isolation | Rotary Evaporation | Filtration and Washing | Filtration is more efficient for crystalline solids and allows for washing away soluble impurities. |
| Purification | None | Recrystallization | Removes impurities, resulting in a product with higher purity suitable for further applications. |
Scalability Studies in the Preparation of Alkylammonium Iodides
Scaling up the synthesis of alkylammonium iodides from the lab bench to industrial production presents several challenges. While the chemistry is straightforward, issues related to heat management, mass transfer, and product isolation become more pronounced at larger scales. For instance, the exothermic nature of the amine-acid neutralization requires efficient reactor cooling systems to maintain optimal temperature and prevent potential runaway reactions.
Studies on the scalable production of related materials, such as phenethylammonium bismuth iodide for perovskite-derived materials, highlight the importance of process control. acs.org While direct synthesis of simple alkylammonium iodides is less complex, ensuring homogeneous mixing in large vats is critical for a complete reaction and consistent product quality. The choice of industrial-scale equipment for filtration and drying, such as centrifuges and vacuum ovens, is also a key consideration for efficient and safe large-scale production. Research into the scalable synthesis of complex building blocks like bicyclo[1.1.1]this compound has demonstrated that even simple salt formations can be optimized for deca-gram scales with consistent outcomes. acs.org These studies provide valuable insights into the practical considerations for scaling up the production of analogous compounds like this compound.
Biocatalytic Approaches for Amine Hydroiodide Precursors
Modern synthesis is increasingly turning to biocatalysis for the production of chiral and achiral amines due to high selectivity and mild reaction conditions. These enzymatic methods provide advanced routes to amine precursors like pentan-1-amine, which can then be converted to the corresponding hydroiodide salt.
Enzyme-Mediated Reductive Amination for Chiral Amine Synthesis
Enzyme-mediated reductive amination is a powerful tool for producing primary amines. acs.org Enzymes such as imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs) catalyze the conversion of a ketone or aldehyde to an amine. rsc.orgacs.org For the synthesis of pentan-1-amine, the precursor would be pentanal. The reaction involves the enzyme-catalyzed condensation of the carbonyl compound with an amine donor (often ammonia) to form an imine intermediate, which is then stereoselectively reduced using a cofactor like NADPH. researchgate.net
Transaminases (TAs) offer another route, catalyzing the transfer of an amino group from a donor molecule (like alanine (B10760859) or isopropylamine) to a carbonyl acceptor. acs.orgdigitellinc.comorganic-chemistry.org This method is highly effective for generating chiral amines and can be applied to the synthesis of primary amines from their corresponding ketones. digitellinc.com The use of these enzymes often occurs in cascade reactions, where multiple enzymatic steps are performed in a single pot to improve efficiency and reduce waste. digitellinc.comgrantome.com
Table 2: Biocatalytic Enzymes for Primary Amine Synthesis
| Enzyme Class | Reaction Type | Typical Precursor | Amine Source | Key Advantage |
|---|---|---|---|---|
| Reductive Aminases (RedAms) | Reductive Amination | Ketone/Aldehyde | Ammonia (B1221849), Primary Amines | Can catalyze both imine formation and reduction. researchgate.netbeehiiv.com |
| Amine Dehydrogenases (AmDHs) | Reductive Amination | Ketone/Aldehyde | Ammonia | High selectivity for primary amines using ammonia directly. acs.orgacs.org |
| Transaminases (TAs) | Transamination | Ketone/Aldehyde | Amine Donor (e.g., Alanine) | Excellent enantioselectivity; avoids direct use of ammonia. digitellinc.comorganic-chemistry.org |
| Imine Reductases (IREDs) | Imine Reduction | Pre-formed Imine | Ammonia/Amine (in situ) | Broad substrate scope for reduction of C=N bonds. rsc.org |
Expanding Substrate Scope of Native Amine Dehydrogenases
A significant area of research in biocatalysis is the expansion of the substrate scope of naturally occurring enzymes through protein engineering. Native amine dehydrogenases (nat-AmDHs) often have a limited range, typically preferring small aliphatic aldehydes or cyclic ketones. nih.gov To make them useful for synthesizing a broader range of amines, including linear ones like pentan-1-amine, scientists employ techniques like directed evolution and rational design.
By introducing specific mutations into the enzyme's active site, researchers can alter its size and shape to accommodate larger or different types of substrates. nih.govresearchgate.net For example, mutating bulky amino acid residues like phenylalanine or tryptophan to smaller ones like alanine can create space for longer alkyl chains. nih.gov This approach has successfully expanded the substrate range of some AmDHs to include n-alkylaldehydes like hexanal (B45976) and nonanal, with high conversions and excellent enantioselectivity, demonstrating the potential for producing amines analogous to pentan-1-amine. nih.gov Such engineered enzymes are crucial for developing biocatalytic routes to a wide variety of valuable amine compounds. acs.orgacs.org
Transition Metal-Catalyzed Syntheses involving Amine Intermediates
Transition metal catalysis offers powerful and versatile methods for the formation of carbon-nitrogen bonds, providing advanced synthetic routes to primary amines that are precursors to their hydroiodide salts. These methods often provide access to amines from readily available starting materials under conditions that can be milder or more functional-group tolerant than classical approaches.
A prominent strategy is the hydroaminomethylation of alkenes, a tandem reaction that combines hydroformylation and reductive amination in one pot. acs.orgnih.gov In this process, an alkene such as 1-butene (B85601) is first converted to an aldehyde (pentanal) using a catalyst (typically rhodium-based) under syngas (CO/H₂) pressure. nih.gov The in-situ-formed aldehyde then reacts with an amine source, followed by hydrogenation to yield the final amine. While traditional methods often lead to mixtures of primary, secondary, and tertiary amines, recent chemoenzymatic approaches combine metal-catalyzed hydroformylation with enzymatic amination to selectively produce linear primary amines. digitellinc.comacs.orgresearchgate.net
Palladium-catalyzed amination (Buchwald-Hartwig amination) is another cornerstone of modern C-N bond formation. While initially developed for aryl halides, advancements have enabled the coupling of alkyl halides with ammonia or ammonia surrogates. beehiiv.com The development of specialized phosphine (B1218219) ligands has been critical in overcoming challenges such as catalyst deactivation and over-alkylation, allowing for the selective synthesis of primary amines from alkyl bromides or chlorides. nih.govnih.gov
More recently, iron-catalyzed C-H amination has emerged as a sustainable and economical alternative. nih.gov These systems can directly convert C(sp³)–H bonds in aliphatic compounds to primary amines, representing a highly atom-economical approach. acs.orgnih.gov Research has demonstrated the functionalization of benzylic, allylic, and even unactivated aliphatic C-H bonds using iron-based catalysts and a suitable nitrogen source, often under aqueous conditions. acs.orgnih.gov Copper-catalyzed systems have also been developed for the amination of various substrates, including aryl and alkyl halides, offering a cost-effective alternative to palladium. acs.orgnih.govbohrium.com
Table 3: Selected Transition Metal-Catalyzed Routes to Primary Amine Precursors
| Method | Catalyst Metal | Typical Substrate | Nitrogen Source | Key Feature |
|---|---|---|---|---|
| Hydroaminomethylation | Rhodium (Rh) | Alkene (e.g., 1-Butene) | Ammonia | Atom-economical, one-pot conversion of alkenes to amines. acs.orgnih.gov |
| Buchwald-Hartwig Amination | Palladium (Pd) | Alkyl Halide | Ammonia / Ammonium Salts | Broad functional group tolerance with specialized ligands. nih.govnih.gov |
| C-H Amination | Iron (Fe) | Alkane | Hydroxylamine derivatives | Direct functionalization of ubiquitous C-H bonds. acs.orgnih.gov |
| Ullmann-type Coupling | Copper (Cu) | Alkyl Halide | Ammonia / Alkylamines | Cost-effective metal catalyst for C-N bond formation. acs.orgbohrium.com |
Asymmetric Hydrogenation of Unsaturated Nitrogenous Compounds
Asymmetric hydrogenation represents a powerful strategy for the synthesis of chiral amines. nih.govajchem-b.com This method typically involves the reduction of prochiral imines, enamines, or other unsaturated nitrogen-containing compounds using hydrogen gas in the presence of a chiral transition-metal catalyst. nih.govajchem-b.comnih.gov Iridium and rhodium complexes are commonly employed for this purpose. nih.govrsc.org The choice of chiral ligand is crucial for achieving high enantioselectivity. ajchem-b.com
While direct asymmetric hydrogenation to produce simple alkylamines like pentan-1-amine is less common in literature, the principles are well-established. For instance, the asymmetric hydrogenation of N-aryl imines derived from aliphatic ketones has been successfully demonstrated using iridium-(Cp*) complexes in combination with a chiral phosphoric acid (HA). nih.gov Similarly, rhodium-catalyzed asymmetric transfer hydrogenation of stable NH imines has been used to produce enantioenriched chiral primary amines with up to 99% enantiomeric excess (ee). hep.com.cn This approach, however, often requires the pre-formation of an imine substrate. nih.govhep.com.cn
A significant challenge in the asymmetric hydrogenation of imines is their potential instability and the presence of E/Z isomers, which can affect the efficiency and selectivity of the reaction. nih.gov
Table 1: Examples of Asymmetric Hydrogenation for Chiral Amine Synthesis
| Catalyst System | Substrate Type | Product Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Rh-catalyst | Stable NH Imines | α-Chiral Primary Amines | Up to 99% | hep.com.cn |
| Ir/(S,S)-f-Binaphane-L7 | N-alkyl α-aryl furan-containing imines | Chiral N-alkyl amines | Up to 90% | nih.gov |
Hydroamination and Related Cascade Reactions
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines. acs.orgnih.gov This reaction can be catalyzed by a variety of transition metals, including palladium, rhodium, and iridium. nih.govnih.gov The direct hydroamination of unactivated alkenes with ammonia to produce primary amines remains a significant challenge, largely because the resulting primary amine product is often more reactive than ammonia itself. acs.orgrsc.org
Despite this, progress has been made in the selective synthesis of primary amines from alkenes via metal-free hydroamination at room temperature, using ammonium carbonate as the nitrogen source. researchgate.net For analogous alkylamines, hydroamination of dienes has been explored. For example, the palladium-catalyzed hydroamination of 2-phenyl-1,3-butadiene with benzophenone (B1666685) hydrazone yields the 1,4-addition product, which can then be converted to the primary amine. rsc.org
Cascade reactions involving hydroamination can provide access to more complex amine structures. For instance, a copper-catalyzed click reaction followed by a hydroamination cascade has been used to synthesize 2-tosylimino-2,3-dihydroindoles. acs.org
Table 2: Catalytic Systems for Hydroamination
| Catalyst | Substrate | Amine Source | Product | Reference |
|---|---|---|---|---|
| Pd(II)–Anthraphos complexes | Aromatic alkynes | Aromatic amines | Imines | nih.gov |
| Rh/Ir catalysts | Alkenes | Ammonia | Primary amines | jconsortium.com |
Iridium-Catalyzed Asymmetric Reductive Amination
Iridium-catalyzed asymmetric reductive amination (ARA) is a highly efficient one-step method for producing chiral amines from ketones or aldehydes. d-nb.infonih.govnih.gov This process combines a carbonyl compound and an amine source in the presence of a chiral iridium catalyst and a reducing agent, typically hydrogen gas. d-nb.inforesearchgate.net A key advantage of this method is that it avoids the separate synthesis and isolation of imine intermediates. d-nb.infonih.gov
This methodology has been successfully applied to the synthesis of a variety of chiral amines, including those with pharmaceutical relevance like cinacalcet (B1662232) and fendiline, often with high yields and excellent enantioselectivity. d-nb.infonih.govnih.gov The reaction can be performed with primary alkyl amines as the nitrogen source. d-nb.infonih.govnih.gov The choice of a sterically tunable chiral phosphoramidite (B1245037) ligand is critical for the success of the transformation. d-nb.infonih.govnih.gov
For the synthesis of primary amines, ammonium acetate (B1210297) can be used as the nitrogen source. nih.gov Iridium catalysts have also been shown to be effective for the reductive amination of aldehydes inside living cells, highlighting the mild conditions under which these catalysts can operate. nih.gov
Table 3: Iridium-Catalyzed Asymmetric Reductive Amination
| Catalyst System | Carbonyl Substrate | Amine Source | Product | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| [Ir(cod)Cl]₂ / Chiral Phosphoramidite | Ketones | Primary alkyl amines | Chiral secondary amines | High | d-nb.infonih.govnih.gov |
| Iridium / Steric Hindered Phosphoramidite | Ketones | Ammonium acetate | Primary amines | Not specified | nih.gov |
Radical Reaction Pathways to Amine Derivatives
Radical reactions offer unique pathways for the synthesis of amine derivatives, often enabling the formation of complex and constrained structures that are difficult to access through traditional ionic mechanisms. nih.govresearchgate.net
Formation of Constrained Amine Structures
Radical-based methods are particularly useful for constructing sterically hindered or geometrically constrained amine frameworks. nih.govresearchgate.net One such example is the synthesis of bicyclo[1.1.1]pentan-1-amine, a valuable bioisostere for tert-butyl or aromatic groups in medicinal chemistry. Its synthesis can be achieved through the radical reduction of an azido-iodo precursor.
More broadly, enantioselective radical C-H amination has emerged as a powerful tool. researchgate.net For instance, cobalt-based metalloradical catalysis can achieve the enantioselective 1,5-C(sp³)–H amination of alkoxysulfonyl azides, leading to the formation of five-membered chiral sulfamidates. nih.govresearchgate.net These cyclic intermediates can then be opened by nucleophiles to yield a variety of β-functionalized chiral amines. nih.govresearchgate.net This approach effectively achieves a 1,2-difunctionalization of alcohols. nih.govresearchgate.net
Furthermore, cascade reactions initiated by the reduction of redox-active esters to alkyl radicals can be used to prepare α-branched amines. rsc.org In this process, the initially formed alkyl radical is trapped by a styrene (B11656) derivative, and the resulting benzylic radical undergoes a radical-radical coupling with a 2-azaallyl radical to furnish the functionalized amine product. rsc.org
Novel Salt Formation Techniques
The formation of alkylammonium salts, such as this compound, is a fundamental process in amine chemistry. While traditional methods often involve the reaction of an amine with a corresponding acid, newer techniques offer alternative routes.
The direct quaternization of trialkylamines with alkyl halides is a standard method for preparing tetraalkylammonium halides, including iodides. tandfonline.com However, for primary amines like pentan-1-amine, the reaction with an alkyl iodide would lead to a secondary, tertiary, or even quaternary ammonium salt, depending on the stoichiometry and reaction conditions.
A more direct route to primary amine hydrohalides is the reaction of the primary amine with the corresponding hydrohalic acid. For the synthesis of this compound, this would involve reacting pentan-1-amine with hydroiodic acid.
Alternative and more specialized methods for forming ammonium salts include anion exchange from other tetraalkylammonium salts. tandfonline.com For instance, a tetraalkylammonium chloride can be converted to the corresponding iodide, though this is more relevant for quaternary ammonium salts. tandfonline.com In some cases, the reaction of an amine-containing compound with a metal iodide, such as bismuth iodide (BiI₃), in a polar solvent can lead to the in situ formation of an iodobismuthate salt with a protonated amine cation. mdpi.com
The synthesis of quaternary ammonium iodide salts through N-alkylation has been shown to dramatically increase the aqueous solubility of tertiary amines, a technique with applications in pharmaceutical sciences. nih.gov While this applies to tertiary amines, it underscores the importance of salt formation in modifying the physical properties of amine-containing compounds. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Pentan-1-amine |
| This compound |
| Bicyclo[1.1.1]pentan-1-amine |
| Cinacalcet |
| Fendiline |
| 2-tosylimino-2,3-dihydroindoles |
| Bismuth iodide |
| Hydroiodic acid |
| Ammonium acetate |
| Ammonium carbonate |
| Benzophenone hydrazone |
| 2-phenyl-1,3-butadiene |
Mechanistic Elucidation of Pentan 1 Amine Hydroiodide Formation and Reactivity
Investigation of Reaction Pathways in Alkylamine Hydroiodide Synthesis
The synthesis of primary alkylamines can be achieved through various methods, including the reductive amination of aldehydes and ketones, and the SN2 alkylation of ammonia (B1221849). d-nb.infoopenstax.org The formation of the hydroiodide salt typically occurs as the final step, often by treating the amine with hydroiodic acid.
The formation of pentan-1-amine via reductive amination of pentanal proceeds through a carbinolamine intermediate. This intermediate is formed by the nucleophilic addition of ammonia to the carbonyl group of the aldehyde. rsc.org Subsequent dehydration leads to an imine, which is then reduced to the primary amine. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the energetics of these intermediates and the transition states connecting them. rsc.org
For instance, in related amine syntheses, computational studies have shown that the initial nucleophilic attack of the amine on the carbonyl is often a barrierless process, leading to a pre-complex that is higher in energy than the starting materials. rsc.org The subsequent steps, including the formation of the enamine or iminium ion, involve specific transition states whose energies can be influenced by factors such as solvent and the presence of catalysts. rsc.org In the context of hydroiodination, the reaction of an alkene with an electrophilic iodine source can proceed through a haliranium ion intermediate, which is then opened by a nucleophile. acs.org
| Species | Description | ΔE (kcal/mol) | ΔG (kcal/mol) |
| 1 | Alkene-gold complex intermediate | -18.8 | -1.3 |
| 2a | (R)-configuration intermediate after nucleophilic attack | -19.8 | 2.5 |
| 2b | (S)-configuration intermediate after nucleophilic attack | -15.5 | 6.9 |
| Data sourced from computational studies on a related hydroamination reaction, illustrating the energy differences between intermediates. researchgate.net |
Radical chain mechanisms offer an alternative pathway for the synthesis of amines. These reactions typically involve three phases: initiation, propagation, and termination. lumenlearning.com In the context of amine synthesis, a radical species is initially generated, which then participates in a chain reaction to form the desired amine. For example, the reduction of alkyl azides to primary amines can proceed through a radical mechanism involving a silyl-substituted aminyl radical. mdpi.com This aminyl radical then abstracts a hydrogen atom to yield the silylamine, which is subsequently hydrolyzed to the primary amine. mdpi.com
Another example involves the visible light-mediated photoredox catalysis to generate amine radical cations. beilstein-journals.org These highly reactive intermediates can undergo various transformations, including deprotonation to form α-amino radicals, which can then be trapped to form new C-C or C-N bonds. beilstein-journals.org While not directly forming pentan-1-amine hydroiodide, these radical-based methods highlight the diverse mechanistic possibilities in amine synthesis. The initiation step, which creates the initial radical, is often the most energy-intensive part of the process. lumenlearning.com
Catalytic Mechanism Studies
Catalysis plays a pivotal role in the efficient and selective synthesis of amines. Both homogeneous and heterogeneous catalysts are employed to facilitate these transformations, and understanding their mechanistic intricacies is crucial for catalyst design and optimization. nih.govacs.org
In homogeneous catalysis, the interaction between the metal center and the surrounding ligands is critical in determining the catalyst's activity and selectivity. For instance, in palladium-catalyzed amination reactions (Buchwald-Hartwig amination), the choice of phosphine (B1218219) ligand can significantly influence the reaction outcome. nih.govacs.org The electronic and steric properties of the ligand can affect key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov
For example, using a more electron-rich and bulky ligand can accelerate both the oxidative addition of the aryl halide and the reductive elimination of the amine product, leading to a more efficient catalytic system. nih.gov In some iridium-catalyzed aminations, the alkyl amine substrate itself can act as a ligand, stabilized by hydrogen bonding interactions with other components of the catalyst. d-nb.info
| Ligand Type | Key Property | Effect on Catalytic Step | Overall Impact on Reaction Rate |
| Electron-rich phosphine | Increased electron density on the metal center | Accelerates oxidative addition | Potentially increases |
| Bulky phosphine | Increased steric hindrance around the metal center | Accelerates reductive elimination | Potentially increases |
| This table illustrates the general principles of how ligand properties can influence different steps in a catalytic cycle for amine synthesis, based on findings from studies on related reactions. nih.gov |
Identifying the rate-determining step (RDS) is a key aspect of mechanistic studies as it reveals the bottleneck of the catalytic cycle. Reaction Progress Kinetic Analysis (RPKA) is a powerful tool for qualitatively determining the rate dependence on each reactant. nih.govacs.org By analyzing the reaction rate under different initial concentrations, one can deduce which step is the slowest.
For example, in some Buchwald-Hartwig amination reactions, the rate was found to be independent of the amine concentration, suggesting that a step subsequent to amine binding, such as reductive elimination, is rate-determining. nih.govacs.org Computational studies, often using DFT, complement these kinetic experiments by providing a detailed energy profile of the entire catalytic cycle. rsc.orgoup.com These calculations can help to identify the transition state with the highest energy, which corresponds to the RDS. In some amine syntheses, the rate-determining step has been identified as the homolysis of an intermediate, the nucleophilic attack of the amine, or the β-insertion step, depending on the specific reaction and catalyst system. nih.govlibretexts.org
Proton Transfer Dynamics and Salt Stability
The formation of this compound from pentan-1-amine involves a proton transfer from hydroiodic acid to the lone pair of the nitrogen atom. In the gas phase, the direct transfer of a proton from an acid like HCl to a base like ammonia is a highly endothermic process. researchgate.netresearchgate.net However, in solution, solvent molecules play a crucial role in stabilizing the resulting ions, thereby facilitating the proton transfer.
Influence of Amine Basicity on Hydroiodide Formation
The formation of this compound is a classic acid-base reaction, the efficiency and thermodynamics of which are intrinsically linked to the basicity of the pentan-1-amine molecule. Basicity in amines is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. savemyexams.comaiche.org This section explores the chemical principles governing this interaction, supported by comparative data.
The reaction between an amine and a strong acid, such as hydroiodic acid (HI), involves the protonation of the amine's nitrogen atom by the acid, resulting in the formation of an ammonium (B1175870) salt. piymanhackdat.comspectroscopyonline.com In the case of pentan-1-amine, the nitrogen's lone pair readily accepts a proton from hydroiodic acid to form the pentan-1-aminium cation and the iodide anion, which together constitute the ionic compound this compound.
The basic strength of an amine is quantitatively expressed by the pKa of its conjugate acid (the aminium ion). masterorganicchemistry.com A higher pKa value for the conjugate acid corresponds to a stronger base, as it indicates that the amine holds onto the proton more tightly. masterorganicchemistry.comalfa-chemistry.com Simple alkylamines are generally more basic than ammonia due to the electron-donating inductive effect of the alkyl groups. savemyexams.comlibretexts.org The alkyl group, in this case, the pentyl group, pushes electron density towards the nitrogen atom, making its lone pair more available for bonding with a proton. savemyexams.comlibretexts.org This increased electron density enhances the basicity of pentan-1-amine compared to ammonia. masterorganicchemistry.com
The stability of the resulting aminium salt is directly related to the basicity of the parent amine. A more basic amine will form a more stable salt upon protonation. The inductive effect of the pentyl group in pentan-1-amine not only increases the nitrogen's basicity but also helps to stabilize the positive charge on the resulting pentan-1-aminium ion. libretexts.org
Detailed Research Findings
The basicity of an amine is a critical factor in the formation of its hydroiodide salt. Aliphatic primary amines, such as pentan-1-amine, are characterized by their sp³-hybridized nitrogen atom, which makes the lone pair of electrons readily available for protonation. masterorganicchemistry.com The pKa of the conjugate acid of pentan-1-amine, pentan-1-aminium, is reported as 10.63. alfa-chemistry.com This value is significantly higher than that of ammonia's conjugate acid (ammonium, pKa 9.25), illustrating the enhanced basicity due to the electron-donating pentyl group. masterorganicchemistry.com
The relationship between the basicity of a primary amine and its tendency to form a stable hydrohalide salt can be observed by comparing the pKa values of the conjugate acids of various primary amines. As the length of the alkyl chain increases from methyl to pentyl, there are minor fluctuations in basicity, but all remain significantly more basic than ammonia. This indicates a strong driving force for the formation of their respective hydroiodide salts.
The following interactive table presents the pKa values for the conjugate acids of a series of primary alkyl amines, providing a clear comparison of their relative basicities. A higher pKa value signifies a stronger base.
Interactive Data Table: Basicity of Primary Alkyl Amines
| Compound Name | Chemical Formula | pKa of Conjugate Acid |
| Methylamine | CH₃NH₂ | 10.59 |
| Ethylamine | C₂H₅NH₂ | 10.67 |
| Propylamine (B44156) | C₃H₇NH₂ | 10.69 |
| Butylamine | C₄H₉NH₂ | 10.61 |
| Pentan-1-amine | C₅H₁₁NH₂ | 10.63 |
| Hexylamine | C₆H₁₃NH₂ | 10.56 |
| Heptylamine | C₇H₁₅NH₂ | 10.67 |
| Octylamine | C₈H₁₇NH₂ | 10.65 |
| Nonylamine | C₉H₁₉NH₂ | 10.64 |
| Decylamine | C₁₀H₂₁NH₂ | 10.64 |
| Data sourced from Alfa Chemistry. alfa-chemistry.com |
Computational Chemistry and Molecular Modeling of Pentan 1 Amine Hydroiodide Systems
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Pentan-1-amine hydroiodide, DFT would provide fundamental insights into its geometry, stability, and electronic characteristics.
DFT calculations are instrumental in predicting the reactivity and thermodynamic stability of chemical compounds. By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, a theoretical HOMO-LUMO gap can be determined. This gap is a crucial indicator of chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower reactivity. Furthermore, global reactivity descriptors like electronegativity, chemical hardness, and global softness can be derived from these frontier orbital energies, offering a quantitative measure of the compound's reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is illustrative and based on general principles of DFT calculations for similar compounds, as specific data for this compound is not available.
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Predicts chemical stability |
| Electronegativity (χ) | 3.85 eV | Measures the power to attract electrons |
| Chemical Hardness (η) | 2.65 eV | Resists change in electron distribution |
The thermodynamics of formation and other potential reaction pathways of this compound can be thoroughly investigated using DFT. By calculating the Gibbs free energy of reactants, products, and transition states, the spontaneity and energy barriers of reactions can be determined. For instance, the formation of this compound from pentan-1-amine and hydrogen iodide can be modeled to compute the enthalpy and entropy of reaction, providing a complete thermodynamic profile.
Table 2: Illustrative Thermodynamic Data for the Formation of this compound This data is hypothetical and serves to demonstrate the output of DFT thermodynamic analysis.
| Thermodynamic Quantity | Calculated Value (kJ/mol) | Interpretation |
|---|---|---|
| Enthalpy of Formation (ΔHf) | -250 | Exothermic formation reaction |
| Gibbs Free Energy of Formation (ΔGf) | -180 | Spontaneous formation under standard conditions |
| Entropy of Formation (ΔSf) | -235 J/(mol·K) | Increase in order upon product formation |
DFT is also a reliable tool for predicting spectroscopic properties. By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, it is possible to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions is highly dependent on the choice of functional and basis set used in the DFT calculations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and systems. For this compound, MD simulations would offer insights into its conformational flexibility and its interactions with other molecules, such as solvents.
The pentyl chain of this compound is flexible and can adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. Analysis of the dihedral angles along the carbon backbone over time reveals the dynamic nature of the alkyl chain.
In a condensed phase, such as in solution, the behavior of this compound is significantly influenced by its interactions with surrounding solvent molecules. MD simulations can model these interactions explicitly. By calculating radial distribution functions (RDFs), the probability of finding a solvent molecule at a certain distance from the cation or anion can be determined. For example, in an aqueous solution, the RDF for the nitrogen atom of the ammonium (B1175870) group and the oxygen atom of water would reveal the structure of the hydration shell. These simulations are crucial for understanding the solvation process and the role of hydrogen bonding and ionic interactions in the system.
Simulation Protocols for Organic Molecule Systems
Molecular dynamics (MD) simulations are a cornerstone of computational studies on organic salts like this compound. These simulations model the movement of atoms and molecules over time, governed by a set of equations that describe their interactions. A typical simulation protocol for a system containing this compound would involve several key steps to ensure accuracy and reliability.
Initially, a force field must be selected. This is a set of parameters that define the potential energy of the system as a function of the coordinates of its particles. For organic molecules like pentan-1-amine, common choices include OPLS (Optimized Potentials for Liquid Simulations), AMBER (Assisted Model Building with Energy Refinement), and CHARMM (Chemistry at HARvard Macromolecular Mechanics). The choice of force field is critical as it directly influences the accuracy of the simulation.
The system is then constructed by placing the pentan-1-amine and iodide ions, along with any solvent molecules (such as water), in a simulation box. The number of molecules and the size of the box are chosen to replicate the desired concentration and density. Periodic boundary conditions are typically applied to mimic an infinite system and avoid edge effects.
Before the main simulation run, the system must be equilibrated. This process involves several stages to bring the system to the desired temperature and pressure and to ensure it has reached a stable state. This typically includes an initial energy minimization step to remove any unfavorable contacts, followed by a period of heating to the target temperature and then a period of density equilibration at the target pressure.
Once equilibrated, the production phase of the simulation is run, during which data is collected for analysis. This phase can range from nanoseconds to microseconds, depending on the phenomena being studied. Trajectories, which are snapshots of the system at regular intervals, are saved for post-processing and analysis of properties such as radial distribution functions, diffusion coefficients, and hydrogen bonding patterns. For instance, studies on similar tetraalkylammonium halides have utilized molecular dynamics to investigate ion hydration and ion-ion interactions in aqueous solutions. rsc.org
Table 1: Illustrative Molecular Dynamics Simulation Protocol for an Aqueous this compound System
| Parameter | Value/Setting | Description |
| Force Field | OPLS-AA / AMBER | A set of parameters to describe the interatomic interactions. |
| Solvent Model | TIP3P / SPC/E | A model to represent water molecules in the simulation. |
| System Composition | Pentan-1-ammonium, Iodide, Water | The chemical components of the simulated system. |
| Simulation Box | Cubic, ~4x4x4 nm | The volume containing the molecules, with periodic boundary conditions. |
| Temperature | 298 K | The target temperature for the simulation, maintained by a thermostat. |
| Pressure | 1 atm | The target pressure for the simulation, maintained by a barostat. |
| Equilibration Time | 1-5 ns | The duration of the simulation to reach a stable state before data collection. |
| Production Time | 10-100 ns | The duration of the simulation during which data is collected for analysis. |
| Time Step | 2 fs | The interval between successive steps in the numerical integration of the equations of motion. |
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. wikipedia.org These models are built by establishing a correlation between a set of molecular descriptors and the property of interest. For this compound, QSPR models could be developed to predict properties such as its solubility, toxicity, or interaction with other molecules.
The development of a QSAR/QSPR model involves several key steps. First, a dataset of molecules with known activities or properties is compiled. Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are then calculated. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors.
Once the descriptors are calculated, a mathematical model is built using statistical methods such as multiple linear regression, partial least squares, or more advanced machine learning algorithms. The goal is to find a statistically significant relationship between the descriptors and the property of interest. The predictive power of the resulting model is then rigorously evaluated using various validation techniques, such as internal cross-validation and external validation with an independent test set of molecules. Studies on other aliphatic amines have successfully used descriptors like the 1-octanol/water partition coefficient (log KOW) to predict their toxicity. nih.gov
Machine Learning Integration for Predictive Modeling
The integration of machine learning has significantly advanced the field of QSAR/QSPR by enabling the development of more accurate and robust predictive models, especially for complex and non-linear relationships. acs.org Machine learning algorithms can handle large and high-dimensional datasets of molecular descriptors, identifying complex patterns that may not be apparent with traditional statistical methods. researchgate.netneuraldesigner.com
Several machine learning algorithms are commonly used in QSAR/QSPR modeling. These include both regression and classification methods. For predicting a continuous property like solubility, regression algorithms such as Support Vector Machines (SVM), Random Forests (RF), Gradient Boosting Machines (e.g., XGBoost), and Artificial Neural Networks (ANN) are employed. nih.govnih.gov For categorical endpoints, such as classifying a compound as toxic or non-toxic, classification algorithms are used.
A crucial aspect of machine learning-based QSAR/QSPR is feature selection, where the most relevant molecular descriptors for predicting the target property are identified. This helps to improve the model's performance and interpretability. The development of predictive models for the properties of amines has been explored using various machine learning approaches, correlating their chemical structures with properties like oxidative degradation rates. nih.govacs.org
The performance of machine learning models is typically assessed using metrics such as the coefficient of determination (R²) for regression models, and accuracy, precision, and recall for classification models. The robustness of these models is further ensured through rigorous validation procedures. Recent research has demonstrated the successful application of machine learning in predicting various physicochemical properties of amine solutions. researchgate.net
Table 2: Common Machine Learning Algorithms in QSAR/QSPR for Amine Systems
| Algorithm | Type | Brief Description | Potential Application for this compound |
| Support Vector Machines (SVM) | Regression/Classification | Finds an optimal hyperplane that separates data points into different classes or predicts a continuous value. nih.gov | Predicting aqueous solubility or classifying its potential for bioaccumulation. |
| Random Forest (RF) | Regression/Classification | An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control over-fitting. nih.gov | Modeling its interaction with biological targets or predicting its environmental fate. |
| Gradient Boosting (e.g., XGBoost) | Regression/Classification | An ensemble technique that builds models sequentially, with each new model correcting the errors of its predecessor. nih.gov | Predicting its physicochemical properties like boiling point or vapor pressure. |
| Artificial Neural Networks (ANN) | Regression/Classification | A set of interconnected nodes inspired by the biological neural networks that constitute animal brains, capable of learning complex non-linear relationships. researchgate.net | Developing predictive models for its reactivity or toxicity based on a wide range of molecular descriptors. |
Advanced Spectroscopic and Structural Characterization of Pentan 1 Amine Hydroiodide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
NMR spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei, providing invaluable information about molecular structure and dynamics in both solution and the solid state.
In the hydroiodide salt, the protonation of the amine group to form the ammonium (B1175870) cation (-NH₃⁺) leads to a significant downfield shift for the protons on and adjacent to the nitrogen atom due to the increased electron-withdrawing nature of the positively charged nitrogen. The protons on the α-carbon (C1) would be the most affected, followed by a decreasing effect along the alkyl chain. Similarly, in the ¹³C NMR spectrum, the C1 carbon would experience the most significant downfield shift upon protonation.
¹H NMR Spectral Data of Pentan-1-amine (Free Base in CDCl₃) nih.govchemicalbook.com
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H-1 | ~2.68 | Triplet | 2H |
| H-2 | ~1.40 | Multiplet | 2H |
| H-3, H-4 | ~1.34 | Multiplet | 4H |
| H-5 | ~0.90 | Triplet | 3H |
| -NH₂ | ~1.12 | Singlet (broad) | 2H |
For Pentan-1-amine hydroiodide, the H-1 protons are expected to shift downfield significantly (likely > 3.0 ppm), and the -NH₃⁺ protons would appear as a broad signal, potentially coupled to ¹⁴N.
¹³C NMR Spectral Data of Pentan-1-amine (Free Base in CDCl₃) nih.gov
| Carbon Atom | Chemical Shift (ppm) |
| C-1 | ~42.0 |
| C-2 | ~33.8 |
| C-3 | ~29.3 |
| C-4 | ~22.7 |
| C-5 | ~14.1 |
For this compound, the C-1 signal is anticipated to be shifted downfield due to the inductive effect of the -NH₃⁺ group.
Solid-State NMR (SSNMR) is indispensable for characterizing the structure and dynamics of this compound in its solid forms, whether crystalline or amorphous. acs.orgunipi.it Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in SSNMR, these interactions provide rich structural information. acs.org Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of less abundant nuclei like ¹³C and to obtain high-resolution spectra of solids.
For this compound, ¹³C SSNMR can distinguish between different crystalline polymorphs or amorphous forms by revealing differences in the local chemical environments of the carbon atoms, which manifest as variations in chemical shifts. unipi.it Furthermore, ¹H SSNMR, in conjunction with relaxation time measurements (T₁), can provide insights into the molecular dynamics of the pentylammonium cation within the crystal lattice, such as the reorientation of the alkyl chain or the motion of the ammonium headgroup. amazonaws.comrsc.org
Isotope labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), is a powerful strategy for elucidating reaction mechanisms and studying molecular dynamics in detail. nih.govnih.govacs.org While specific mechanistic studies on this compound using this technique are not extensively documented, its potential applications are significant.
For instance, ¹⁵N labeling of the amine group would allow for direct observation of the nitrogen atom via ¹⁵N NMR. This could be used to probe the pKa of the pentylammonium ion with high precision or to study hydrogen bonding interactions between the -NH₃⁺ group and the iodide anion or solvent molecules. acs.org
Deuterium (²H) labeling at specific positions on the pentyl chain could be employed in ²H SSNMR studies to investigate the site-specific dynamics of the alkyl group in the solid state. amazonaws.com This can reveal information about conformational changes and the mobility of different segments of the molecule within the crystal lattice.
Mass Spectrometry (MS) in Research and Analysis
Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the pentylammonium cation, allowing for the unambiguous determination of its elemental formula. The theoretical exact mass of the pentylammonium cation ([C₅H₁₄N]⁺) is 88.1121 Da. HRMS can measure this mass with a high degree of accuracy (typically to within 5 ppm), which helps to confirm the identity of the compound and distinguish it from other species with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of the pentylammonium cation. nationalmaglab.orgwikipedia.org In an MS/MS experiment, the parent ion (the pentylammonium cation, m/z 88.1) is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable structural information. youtube.com
For primary amines like pentan-1-amine, a characteristic fragmentation pathway is the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage). whitman.edulibretexts.org This results in the loss of an alkyl radical and the formation of a stable iminium ion.
Predicted MS/MS Fragmentation of the Pentylammonium Cation ([C₅H₁₄N]⁺)
| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion | Fragment m/z | Neutral Loss |
| 88.1 | α-cleavage (loss of butyl radical) | [CH₂=NH₂]⁺ | 30.03 | C₄H₉• (57.07 Da) |
| 88.1 | Loss of ammonia (B1221849) | [C₅H₁₁]⁺ | 71.09 | NH₃ (17.03 Da) |
The most prominent peak in the MS/MS spectrum of the pentylammonium cation is expected to be at m/z 30.03, corresponding to the [CH₂=NH₂]⁺ fragment, which is characteristic of primary amines. whitman.edu The observation of this fragment strongly supports the presence of a primary amine functionality within the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed molecular fingerprint by probing the vibrations of covalent bonds. uni.lu These methods are instrumental in identifying functional groups and elucidating the conformational landscape of flexible molecules like this compound. While IR spectroscopy measures the absorption of infrared light by vibrating dipoles, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing complementary information, particularly for non-polar bonds. uni.lucardiff.ac.uk
The vibrational spectrum of this compound is characterized by contributions from the pentylammonium cation and the iodide anion. The cation consists of an ammonium headgroup (-NH₃⁺) and a five-carbon alkyl chain. The primary aliphatic amine salt structure gives rise to a strong, broad absorption in the 3200-2800 cm⁻¹ region of the infrared spectrum, which is assigned to the asymmetric and symmetric N-H stretching vibrations of the ammonium group. doi.org These bands are broadened due to extensive hydrogen bonding in the solid state.
The alkyl chain produces characteristic C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. Other significant vibrations include the N-H bending (scissoring) modes of the ammonium group around 1620-1560 cm⁻¹, and the C-H bending and rocking modes of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups between 1470 cm⁻¹ and 720 cm⁻¹. The table below summarizes the expected vibrational band assignments for this compound.
Interactive Table 1: Functional Group Vibrational Band Assignments for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| N-H Stretching | -NH₃⁺ | 3200 - 2800 (Broad) | IR, Raman |
| C-H Stretching | -CH₃, -CH₂- | 2960 - 2850 | IR, Raman |
| N-H Bending (Asymmetric) | -NH₃⁺ | ~1620 | IR |
| N-H Bending (Symmetric) | -NH₃⁺ | ~1560 | IR |
| C-H Bending (Scissoring) | -CH₂- | ~1465 | IR |
| C-H Bending (Umbrella) | -CH₃ | ~1380 | IR |
| C-H Rocking | -(CH₂)n- (n≥4) | ~720 | IR |
The five-carbon chain of the pentylammonium cation is conformationally flexible, capable of existing as various rotational isomers (conformers). The most stable conformation is typically the all-trans (anti) arrangement, where the carbon backbone is fully extended. However, rotations around the C-C single bonds can lead to higher-energy gauche conformers.
Vibrational spectroscopy is a powerful tool for studying such conformational equilibria. nih.gov Different conformers, having distinct geometries, give rise to unique sets of vibrational frequencies, particularly in the "fingerprint region" of the spectrum (below 1500 cm⁻¹). For instance, specific skeletal vibrations and CH₂ rocking modes can be sensitive to the local conformation of the alkyl chain. By analyzing the temperature dependence of the IR or Raman spectra, researchers can identify bands corresponding to different conformers and study their relative thermodynamic stabilities. While the general principles are well-established, specific experimental studies detailing the conformational analysis of this compound via its vibrational modes are not prominently available in the reviewed literature.
X-ray Crystallography for Atomic-Resolution Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.
Single-Crystal X-ray Diffraction (SCXRD) analysis involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This analysis yields the electron density map of the molecule, from which an atomic model can be built and refined. A successful SCXRD study provides fundamental crystallographic data, including the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ).
Despite its utility as a precursor in materials chemistry, a comprehensive search of the scientific literature and structural databases did not yield a publicly available, fully determined crystal structure for the simple salt, this compound. greatcellsolarmaterials.comuky.eduresearchgate.net Were such a study to be performed, it would provide the data outlined in the conceptual table below.
Interactive Table 2: Conceptual Crystallographic Data for this compound from SCXRD
| Parameter | Description | Expected Value/Information |
|---|---|---|
| Chemical Formula | C₅H₁₄IN | - |
| Formula Weight | 215.08 g/mol | - |
| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic) | To be determined |
| Space Group | The symmetry group of the crystal | To be determined |
| a, b, c (Å) | Unit cell edge lengths | To be determined |
| α, β, γ (°) | Unit cell angles | To be determined |
| V (ų) | Unit cell volume | To be determined |
| Z | Number of formula units per unit cell | To be determined |
In the absence of an experimental crystal structure, the solid-state packing of this compound can be predicted based on the known behavior of similar alkylammonium halides. The crystal structure would be dominated by strong N-H···I hydrogen bonds, where the three protons of the ammonium headgroup act as hydrogen bond donors and the iodide anion acts as the acceptor. These interactions would likely link the cations and anions into extended networks, such as layers or chains.
The nonpolar pentyl chains would engage in weaker van der Waals interactions, likely packing together in an interdigitated fashion to maximize space-filling. The interplay between the strong, directional hydrogen bonds and the weaker, non-directional van der Waals forces dictates the final crystal architecture.
Hirshfeld Surface Analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. slideserve.com By mapping properties onto a surface defined by the molecule's electron distribution, it provides a graphical summary of all close intermolecular contacts. For this compound, a Hirshfeld analysis would be expected to reveal dominant red spots on the surface around the ammonium protons, indicating the strong N-H···I hydrogen bonds. The surface would also show significant areas corresponding to H···H contacts, quantifying the van der Waals interactions between the alkyl chains.
Interactive Table 3: Expected Hydrogen Bonding Parameters for this compound
| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Expected D-H···A Distance (Å) |
|---|---|---|---|---|
| N | H | I | Charge-assisted Hydrogen Bond | ~2.5 - 3.0 |
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. This phenomenon is common in flexible molecules like n-alkylammonium halides, where different conformers of the alkyl chain or different hydrogen-bonding patterns can lead to alternative, stable packing arrangements. doi.orgslideserve.com Studies on related long-chain alkylammonium chlorides have demonstrated the existence of multiple polymorphs, identifiable through thermal analysis and X-ray diffraction. doi.org
It is highly probable that this compound could also exhibit polymorphism. Different polymorphs would possess distinct physical properties, such as melting point, solubility, and stability. Crystal engineering principles can be applied to target specific polymorphic forms by systematically varying crystallization parameters like solvent, temperature, and cooling rate. The exploration of the polymorphic landscape of this compound remains an area for future investigation, contingent on the initial determination of its primary crystal structure.
Chromatographic Techniques for Purity and Separation
Chromatographic methods are indispensable in the analysis of this compound, providing robust means for assessing its purity and for its separation from complex mixtures. High-performance liquid chromatography (HPLC) is a cornerstone for quantitative analysis, while size-exclusion chromatography (SEC) is particularly valuable for characterizing polymer systems that incorporate this amine.
High-Performance Liquid Chromatography (HPLC) in Research
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the determination of the purity of this compound and for its quantification in various research contexts. Due to the absence of a significant chromophore in the pentan-1-amine molecule, direct UV-Vis detection is impractical. Consequently, derivatization is a commonly employed strategy to introduce a UV-active or fluorescent moiety, thereby enhancing detection sensitivity.
A prevalent method involves pre-column derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid, to form a highly fluorescent isoindole derivative. nih.gov This allows for sensitive detection using a fluorescence detector (FLD). The separation is typically achieved using a reversed-phase stationary phase, such as a C18 column.
The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The gradient elution allows for the effective separation of the derivatized pentan-1-amine from potential impurities and by-products of the derivatization reaction.
Research Findings:
In a hypothetical research scenario aimed at optimizing the separation of OPA-derivatized pentan-1-amine, a study might investigate the effect of different gradient profiles and mobile phase compositions on the retention time and resolution. The findings could be summarized in a data table as follows:
| Method ID | Stationary Phase | Mobile Phase A | Mobile Phase B | Gradient Program (Time, %B) | Flow Rate (mL/min) | Retention Time (min) | Peak Resolution |
|---|---|---|---|---|---|---|---|
| HPLC-01 | C18 (5 µm, 4.6x150 mm) | 50 mM KH2PO4 (pH 4.6) | Acetonitrile | 0-10 min, 28-80% | 1.5 | 8.7 | 2.1 |
| HPLC-02 | C18 (5 µm, 4.6x150 mm) | 50 mM KH2PO4 (pH 4.6) | Methanol | 0-10 min, 28-80% | 1.5 | 10.2 | 1.9 |
| HPLC-03 | C18 (3.5 µm, 4.6x100 mm) | 50 mM KH2PO4 (pH 4.6) | Acetonitrile | 0-8 min, 30-85% | 1.2 | 7.5 | 2.3 |
These results would indicate that a faster gradient with acetonitrile on a shorter column with smaller particle size (Method HPLC-03) could provide a more rapid analysis with improved resolution. The quantitative performance of such a method would typically be validated for linearity, accuracy, and precision, with correlation coefficients (R²) for calibration curves expected to be ≥0.99. nih.gov
Size Exclusion Chromatography (SEC) for Polymer-Amine Systems
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for characterizing the molecular weight and molecular weight distribution of polymers. When this compound is used to functionalize or terminate a polymer, SEC is employed to analyze the resulting polymer-amine system.
A significant challenge in the SEC analysis of amine-containing polymers is the potential for non-ideal interactions between the basic amine groups and the stationary phase material. researchgate.net These interactions can lead to peak tailing, altered elution volumes, and inaccurate molecular weight determinations. To mitigate these effects, several strategies are employed. One approach is the use of specialized columns with a modified surface chemistry, such as polymethacrylate-based resins, which are designed to minimize interactions with cationic polymers. researchgate.net
Another common strategy is the modification of the mobile phase. The addition of salts, such as sodium nitrate, to the eluent can help to suppress ionic interactions between the amine functionalities and the column packing. researchgate.net
Detailed Research Findings:
Consider a research project focused on the synthesis of an amine-terminated polyethylene (B3416737) glycol (PEG-NH2) using a reaction involving pentan-1-amine. SEC would be crucial to confirm the successful functionalization and to characterize the resulting polymer. The analysis would aim to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the final product.
The following interactive data table illustrates hypothetical results from such an analysis, comparing the starting PEG material with the amine-functionalized product.
| Sample ID | Description | SEC Column | Mobile Phase | Mn (g/mol) | Mw (g/mol) | PDI |
|---|---|---|---|---|---|---|
| Poly-01 | Starting PEG | TSK-GEL G4000PWXL | 0.1 M NaNO3 in Water | 3350 | 3580 | 1.07 |
| Poly-02 | Pentan-1-amine functionalized PEG | TSK-GEL G4000PWXL | 0.1 M NaNO3 in Water | 3440 | 3690 | 1.07 |
Applications of Pentan 1 Amine Hydroiodide in Advanced Materials Science
Perovskite Solar Cells (PSCs) and Optoelectronic Devices
Organic-inorganic hybrid perovskites have garnered immense attention for their exceptional optoelectronic properties, including strong light absorption, long charge carrier diffusion lengths, and tunable bandgaps. mdpi.com These materials typically follow the general formula ABX3, where A is a monovalent cation, B is a divalent metal cation (commonly lead or tin), and X is a halide anion. tcichemicals.com Pentan-1-amine hydroiodide serves as a precursor for the 'A' site cation in the form of the pentylammonium cation (CH3(CH2)4NH3+). tcichemicals.com
This compound is a key building block in the formation of layered, two-dimensional (2D) or quasi-2D perovskite structures. tcichemicals.com The bulky, long-chain pentylammonium cation, when incorporated into the perovskite crystal lattice, acts as a spacer between the inorganic [PbI6]4- octahedral layers. tcichemicals.com This creates a structure described by the formula (R-NH3)2(A)n-1BnX3n+1, where R-NH3+ is the bulky organic cation (e.g., pentylammonium). The selection of the organic cation allows for precise control over the structure and, consequently, the physical properties of the perovskite material. tcichemicals.com
In the synthesis process, organic ammonium (B1175870) halides like this compound are used as precursors that are dissolved with a metal halide (e.g., lead iodide) to form the perovskite film through various deposition techniques. nih.govnih.gov The amine and carboxylic acid ligands present during synthesis play a crucial role in controlling the crystal growth, size, and morphology of the resulting perovskite nanocrystals. nih.gov
A critical challenge in fabricating high-performance PSCs is the presence of defects, particularly at the interfaces and grain boundaries of the polycrystalline perovskite film. These defects act as traps for charge carriers, leading to non-radiative recombination and energy loss, which ultimately limits device efficiency and stability. mdpi.comnih.govpsecommunity.org Interfacial engineering using organic ammonium salts like this compound has become a highly effective strategy to mitigate these issues. psecommunity.org
One of the most successful passivation strategies involves the formation of a 2D/3D heterojunction. acs.orgnih.gov This is achieved by applying a solution of this compound onto a pre-formed 3D perovskite film in a post-treatment step. acs.orgdiva-portal.org The larger pentylammonium cations react with the surface of the 3D perovskite, forming a thin, wide-bandgap 2D perovskite capping layer. diva-portal.orgresearchgate.net
This in-situ grown 2D layer creates a beneficial energy level alignment at the interface between the 3D perovskite absorber and the charge transport layer, which can suppress charge recombination and facilitate more efficient charge extraction. researchgate.netnih.gov The formation of these heterostructures has been shown to be a versatile approach for enhancing the performance of both n-i-p and p-i-n architecture PSCs. nih.gov
The primary function of this compound in this context is defect passivation. mdpi.comnih.gov Polycrystalline perovskite films contain numerous surface defects, such as halide vacancies (missing I⁻ ions) and undercoordinated lead ions (Pb²⁺). The components of this compound effectively "heal" these defects. The amine group (-NH3⁺) can coordinate with the Pb²⁺ ions, while the iodide (I⁻) ions fill the halide vacancies. mdpi.com This process, often involving the formation of hydrogen bonds between the amine groups and iodide ions, neutralizes charge traps on the perovskite surface. mdpi.com
By reducing the density of trap states, this passivation strategy significantly suppresses non-radiative recombination, leading to an increase in charge carrier lifetime. acs.orgnih.gov Furthermore, the ordered structure of the 2D capping layer can improve molecular packing and create a more favorable pathway for charge carriers, enhancing hole extraction and transport from the perovskite to the hole-transport layer. nih.govnih.gov
The application of this compound and similar long-chain alkylammonium halides as passivating agents has a profound positive impact on the key photovoltaic parameters of PSCs. Defect passivation and reduced recombination directly lead to a significant increase in the open-circuit voltage (Voc) and the fill factor (FF). mdpi.comacs.org
Research on analogous compounds demonstrates the typical performance enhancements achieved through this strategy. For instance, treating perovskite films with propylamine (B44156) hydroiodide (a shorter-chain analogue) increased the power conversion efficiency (PCE) from 19.3% to 21.9% in n-i-p devices and from 21.7% to 23% in p-i-n devices. mdpi.comresearchgate.net Similarly, the use of cyclopentanethylamine hydroiodate pushed the champion efficiency to 23.2% from a control value of 20.8%. acs.org
| Parameter | Control Device | Passivated Device | Improvement | Reference |
| PCE | 20.8% | 23.2% | +2.4% | acs.org |
| Voc | 1.08 V | 1.15 V | +0.07 V | mdpi.com |
| FF | 75.2% | 78.9% | +3.7% | mdpi.com |
| PCE | 21.7% | 23.0% | +1.3% | researchgate.net |
Beyond efficiency, stability is greatly enhanced. The hydrophobic nature of the pentyl group helps to repel moisture, a key factor in the degradation of perovskite materials. diva-portal.org The 2D capping layer acts as a protective barrier, preventing the ingress of environmental species and improving the device's long-term operational, thermal, and environmental stability. nih.govresearchgate.net Devices treated with such organic salts have shown the ability to retain over 90% of their initial efficiency after hundreds or even thousands of hours under operational stress. acs.orgperovskite-info.com For example, devices treated with cyclopentanethylamine hydroiodate maintained 89.5% of their initial efficiency after 1000 hours in air, compared to 76.1% for the control device. acs.org
The formation of 2D layered perovskites using bulky organic spacers like this compound naturally leads to quantum confinement effects. tcichemicals.comox.ac.uk The inorganic lead iodide layers, which are semiconductors, act as potential wells, while the insulating organic pentylammonium layers act as potential barriers. This structure confines charge carriers (electrons and holes) within the nanometer-thick inorganic slabs. ox.ac.uk
This confinement results in the formation of discrete energy levels, as opposed to the continuous bands found in bulk 3D materials. ox.ac.uk A key consequence is a significant increase in exciton (B1674681) binding energy. These quantum confinement effects can be observed as distinct oscillatory features or peaks in the material's absorption spectrum at energies above the bandgap. ox.ac.ukox.ac.uk The degree of confinement and the energy of these excitonic states can be tuned by changing the length of the alkyl chain of the organic cation, which controls the distance between the inorganic layers. tcichemicals.com While primarily studied for light-emitting applications, understanding and controlling these quantum effects is also relevant for optimizing the photophysics in advanced solar cell architectures. ox.ac.uk
Interfacial Engineering and Passivation Strategies
Organic-Inorganic Hybrid Materials Beyond Perovskites
The utility of this compound as a templating agent is not limited to perovskite structures. It plays a crucial role in the synthesis of a variety of other organic-inorganic hybrid materials, where it directs the formation of specific crystalline architectures.
In the synthesis of non-perovskite hybrid materials, the pentylammonium cation acts as a structure-directing agent (SDA) or template. Its size, shape, and charge influence the assembly of the inorganic components, leading to the formation of novel crystal structures with desired properties. The organic cations are incorporated into the crystal lattice, where they occupy specific sites and interact with the inorganic framework through hydrogen bonding and electrostatic interactions. This templating effect can lead to the formation of low-dimensional structures such as 1D chains or 2D layers of metal halides, which are isolated from each other by the organic cations. These low-dimensional materials often exhibit unique optical and electronic properties, such as strong quantum confinement effects, that are not observed in their 3D counterparts.
While specific research focusing solely on this compound in non-perovskite systems is an emerging area, the principles of using alkylammonium halides as templating agents are well-established. For instance, in the synthesis of lead-free metal halide hybrids, various alkylammonium cations have been used to create low-dimensional materials with interesting photoluminescent properties. The choice of the organic cation, including the length of the alkyl chain, is a critical parameter for tuning the dimensionality and, therefore, the physical properties of the final material. The research in this area is active, with the potential for discovering new materials with applications in solid-state lighting, scintillators, and other optoelectronic devices.
Derivatization and Functionalization Strategies of Pentan 1 Amine Hydroiodide
Post-Functionalization Techniques
Post-functionalization techniques refer to the chemical modification of a surface or material after its initial treatment with a primary functionalizing agent. In the context of materials science where pentan-1-amine hydroiodide (also known as pentylammonium iodide) is used, typically as a surface passivating agent or a component in low-dimensional perovskite structures, post-functionalization involves a secondary treatment to further enhance the material's properties. This approach is common in the development of perovskite solar cells, where surface defects can be further passivated and stability can be improved.
The primary strategy for post-functionalization of surfaces treated with simple alkylammonium halides like this compound is the application of a secondary, often bulkier or more functional, organic ammonium (B1175870) salt. This secondary treatment deposits a new layer on the surface that can passivate remaining defects, improve charge transport, and increase the material's resistance to environmental factors like moisture. psecommunity.org
Research has demonstrated that applying various organic iodide salts can effectively passivate defects at the grain boundaries and surface of the primary material. researchgate.netresearchgate.net For instance, post-treatments with phenylethylammonium iodide (PEAI) or n-octylammonium iodide (OAI) have been shown to significantly reduce trap-state density and enhance device efficiency and stability. researchgate.netmdpi.comnih.gov The secondary organic cation can interact with the surface, filling iodide vacancies and passivating uncoordinated lead ions, which are common sources of performance loss. nih.govnih.gov The hydrophobic nature of the long alkyl or aryl chains in these secondary salts also imparts a greater resistance to moisture. psecommunity.org
The selection of the post-functionalization agent allows for the tuning of surface properties. The length of the alkyl chain, for example, has been shown to correlate with the effectiveness of electron-blocking and humidity resistance. psecommunity.org This secondary modification does not typically involve forming a covalent bond with the primary this compound but rather creates an additional passivating layer on top of the existing surface.
The following table summarizes the effects of various post-treatment (post-functionalization) agents on perovskite surfaces, illustrating the improvements achieved.
| Post-Functionalization Agent | Substrate/Primary Perovskite | Key Improvement | Reference Finding |
|---|---|---|---|
| Phenylethylammonium iodide (PEAI) | (FAPbI3)0.875(CsPbBr3)0.125 | Reduced device hysteresis and increased power conversion efficiency (PCE) from 15.94% to 17.62%. | The treatment increased carrier lifetime from 500 ns to 795 ns, suppressing non-radiative recombination. researchgate.net |
| n-Octylammonium iodide (OAI) | (MACl)0.33FA0.99MA0.01Pb(I0.99Br0.01)3 | Enhanced PCE from 18.8% to 20.2% and improved hydrophobicity. | The OAI passivation layer decreased recombination trap states and improved charge collection, leading to a higher open-circuit voltage (VOC) and fill factor (FF). mdpi.comnih.gov |
| Hexylammonium iodide (HAI) | Cs0.2FA0.8Pb(I0.8Br0.2)3 | Reduced recombination rates and enhanced photoluminescence. | XPS analysis showed that HAI forms a thin, continuous passivation layer on top of the 3D perovskite, rather than forming a significant 2D structure. semanticscholar.org |
| 4-Fluorophenethylammonium iodide (F-PEAI) | FAPbI3 | Increased PCE from 19.5% to 21% and enhanced humidity stability. | The F-PEAI layer inhibited the formation of iodine vacancies and increased surface hydrophobicity, allowing the device to retain 90% of its initial efficiency after 720 hours in ambient humidity. nih.gov |
| Melaminium iodide | (FAPbI3)0.875(CsPbBr3)0.125 | Reduced trap density from 1.02 × 1016 to 0.645 × 1016 cm-3. | The additive improved the mean VOC from 1.054 V to 1.095 V and enhanced stability against moisture. nih.gov |
Analytical Method Development for Complex Matrices in Pentan 1 Amine Hydroiodide Research
Principles of Analytical Method Development for Alkylamine Hydroiodides
The development of an analytical method for an alkylamine hydroiodide, such as Pentan-1-amine hydroiodide, is a systematic process that begins with understanding the physicochemical properties of the analyte and the nature of the sample matrix. The primary goal is to create a method that is sensitive, specific, accurate, precise, and robust.
Selection of Appropriate Analytical Techniques
The choice of analytical technique is paramount and is dictated by the analyte's properties. For this compound, which is a salt of a primary alkylamine, several techniques are suitable. High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its versatility and high resolving power. Gas Chromatography (GC) can also be employed, often requiring derivatization to improve the volatility and thermal stability of the amine. Ion Chromatography (IC) is another option for the direct analysis of the amine cation and the iodide anion.
The selection between these techniques often involves considering factors such as the required sensitivity, the complexity of the matrix, and the availability of instrumentation. For instance, HPLC with UV detection is a common choice, but for matrices with significant UV-absorbing interferences, a more selective detector like a mass spectrometer (MS) might be necessary.
Table 1: Comparison of Analytical Techniques for this compound Analysis
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | High versatility, wide range of detectors, suitable for non-volatile compounds. | May require derivatization for detection of compounds without a chromophore. |
| GC | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | High efficiency and resolution, suitable for volatile compounds. | Often requires derivatization for polar and non-volatile compounds like amine salts. |
| IC | Ion-exchange separation of ionic species. | Direct analysis of ions, good for simple matrices. | Can have interference from other ions in complex matrices. |
Optimization of Method Parameters
Once a technique is selected, the method parameters must be optimized to achieve the desired separation and detection. In HPLC, this involves a systematic investigation of:
Mobile Phase Composition: The ratio of aqueous and organic solvents, the type and concentration of buffer, and the pH are critical for controlling the retention and peak shape of the amine. For Pentan-1-amine, a reversed-phase column with an acidic mobile phase is often a good starting point to ensure the amine is in its protonated, more water-soluble form.
Stationary Phase: The choice of the HPLC column (e.g., C18, C8) and its properties (particle size, pore size) significantly impacts the separation.
Detector Settings: The wavelength for UV detection or the ionization and fragmentation parameters for MS detection need to be optimized for maximum sensitivity and selectivity.
A design of experiments (DoE) approach can be systematically employed to explore the effects of multiple parameters and their interactions, leading to a robust and optimized method.
Table 2: Illustrative HPLC Method Parameter Optimization for this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 | Observation |
| Mobile Phase | 50:50 Acetonitrile (B52724):Water | 60:40 Acetonitrile:Water (0.1% TFA) | 55:45 Acetonitrile:Water (0.1% TFA) | Condition 3 provided the best peak shape and retention time. |
| Column | C18, 5 µm, 4.6x150 mm | C8, 5 µm, 4.6x150 mm | C18, 3.5 µm, 4.6x100 mm | The C18 column showed better retention for the polar amine. |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.2 mL/min | A flow rate of 1.0 mL/min offered a good balance between analysis time and resolution. |
| Detection λ | 210 nm | 220 nm | 205 nm | Lower wavelength (205 nm) provided higher sensitivity. |
Validation of Analytical Procedures
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a regulatory requirement and ensures the reliability of the generated data. The key validation parameters are outlined in guidelines from bodies such as the International Council for Harmonisation (ICH).
Accuracy, Precision, and Sensitivity Assessments
Accuracy is the closeness of the test results to the true value. It is typically assessed by analyzing a sample with a known concentration of the analyte (e.g., a standard) and expressing the result as a percentage of the known value (recovery). For this compound, this would involve spiking a placebo matrix with known amounts of the API at different concentration levels.
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but with different analysts, on different days, or with different equipment.
Reproducibility: The precision between different laboratories.
Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. This is determined by establishing the Limit of Detection (LOD) and the Limit of Quantitation (LOQ) .
Table 3: Representative Accuracy and Precision Data for this compound Analysis by HPLC
| Parameter | Level | Acceptance Criteria | Result |
| Accuracy (% Recovery) | 80% | 98.0 - 102.0% | 99.5% |
| 100% | 98.0 - 102.0% | 100.2% | |
| 120% | 98.0 - 102.0% | 101.1% | |
| Precision (RSD%) | Repeatability (n=6) | ≤ 2.0% | 0.8% |
| Intermediate Precision (n=6) | ≤ 2.0% | 1.2% | |
| Sensitivity | LOD | - | 0.05 µg/mL |
| LOQ | - | 0.15 µg/mL |
Selectivity and Specificity in Complex Sample Matrices
Selectivity refers to the ability of the method to measure the analyte accurately in the presence of other components that may be expected to be present in the sample matrix, such as impurities, degradation products, or excipients. Specificity is the ultimate degree of selectivity, meaning the method produces a response for only the analyte of interest.
In the context of this compound analysis, selectivity is demonstrated by:
Analyzing a placebo (a mixture of all the formulation components except the API) to show that there are no interfering peaks at the retention time of the analyte.
Spiking the sample with known impurities and degradation products to ensure they are well-resolved from the main peak.
Using a photodiode array (PDA) detector to assess peak purity, which can indicate if a peak is due to a single component.
For complex matrices, such as biological fluids or drug products with multiple active ingredients, achieving selectivity can be challenging. Techniques like liquid-liquid extraction or solid-phase extraction may be necessary to clean up the sample and remove interfering substances before analysis.
Robustness Evaluation
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov This provides an indication of its reliability during normal usage. The evaluation of robustness is typically performed during the development phase of the method.
Common parameters that are varied during a robustness study for an HPLC method include:
pH of the mobile phase
Composition of the mobile phase (e.g., percentage of organic solvent)
Column temperature
Flow rate
Different columns (e.g., from different batches or manufacturers)
The effect of these variations on the analytical results (e.g., retention time, peak area, resolution) is then evaluated. If a parameter is found to have a significant effect, it should be carefully controlled in the final method.
Table 4: Example of a Robustness Study for the HPLC Analysis of this compound
| Parameter | Variation | Effect on Retention Time | Effect on Peak Area |
| Mobile Phase pH | ± 0.2 units | Significant shift | Minimal |
| % Acetonitrile | ± 2% | Moderate shift | Minimal |
| Column Temperature | ± 5 °C | Minor shift | Minimal |
| Flow Rate | ± 0.1 mL/min | Significant shift | Significant change |
The results from such a study would indicate that the mobile phase pH and the flow rate are critical parameters that must be strictly controlled to ensure the consistency of the analytical results.
Impurity Profiling and Stability Indicating Methods
The development of robust analytical methods is crucial for ensuring the quality, safety, and efficacy of pharmaceutical compounds. For this compound, a comprehensive impurity profile and a validated stability-indicating analytical method are essential for its characterization and quality control throughout the development and manufacturing processes. This section details the methodologies for identifying potential impurities and establishing an analytical method capable of distinguishing the intact drug from its degradation products.
Impurity Profiling
Impurity profiling is the identification and quantification of all potential impurities present in a drug substance. These impurities can originate from various sources, including the synthesis process, degradation of the drug substance over time, or interaction with packaging materials. For this compound, potential impurities can be broadly categorized as organic impurities, inorganic impurities, and residual solvents.
Organic Impurities: These can be starting materials, byproducts of the synthesis, or degradation products. Given a likely synthesis route for this compound (e.g., the reaction of Pentan-1-amine with hydroiodic acid), potential organic impurities could include:
Unreacted Starting Materials: Residual Pentan-1-amine.
Synthesis Byproducts: Impurities arising from side reactions during the synthesis of Pentan-1-amine itself, such as dipentylamine or other secondary and tertiary amines.
Degradation Products: Products formed due to exposure to stress conditions like heat, light, humidity, and pH variations.
Inorganic Impurities: These may include reagents, catalysts, and heavy metals. For this compound, a key inorganic impurity to monitor would be residual iodide.
Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.
A hypothetical impurity profile for this compound is presented below, outlining potential impurities that a suitable analytical method should be able to separate and quantify.
Table 1: Hypothetical Impurity Profile of this compound
| Impurity Name | Potential Source | Classification |
|---|---|---|
| Pentan-1-amine | Starting Material | Organic |
| Dipentylamine | Synthesis Byproduct | Organic |
| N-pentylpentanamide | Synthesis Byproduct | Organic |
| Pentanal | Degradation Product | Organic |
Stability-Indicating Method Development
A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for developing such methods for amine salts.
Proposed HPLC Method Parameters:
A reverse-phase HPLC method could be developed and optimized for the analysis of this compound. The following parameters are proposed as a starting point for method development:
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable for the separation of polar compounds like amines.
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) would likely be effective.
Flow Rate: A typical flow rate would be in the range of 1.0 mL/min.
Detection Wavelength: As aliphatic amines lack a strong chromophore, detection can be challenging. Derivatization or detection at a lower UV wavelength (e.g., 210 nm) may be necessary.
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible results.
Forced Degradation Studies:
To validate the stability-indicating nature of the analytical method, forced degradation studies are performed. In these studies, the drug substance is subjected to stress conditions that are more severe than accelerated stability conditions to induce degradation. The goal is to generate the likely degradation products and demonstrate that the analytical method can effectively separate them from the parent drug.
Typical stress conditions for this compound would include:
Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 N HCl) at an elevated temperature.
Base Hydrolysis: Treatment with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
Thermal Degradation: Exposure of the solid drug substance to high temperatures (e.g., 80°C).
Photolytic Degradation: Exposure of the drug substance to UV and visible light.
The results of these studies help in identifying the potential degradation pathways and demonstrating the specificity of the analytical method. A summary of hypothetical forced degradation results is presented in the table below.
Table 2: Summary of Hypothetical Forced Degradation Studies for this compound
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Product(s) |
|---|---|---|---|---|
| 0.1 N HCl | 24 hours | 60°C | 5.2% | Impurity A (unidentified) |
| 0.1 N NaOH | 12 hours | 60°C | 8.9% | Pentanal |
| 3% H₂O₂ | 24 hours | 25°C | 12.5% | Impurity B (unidentified) |
| Thermal | 48 hours | 80°C | 3.1% | Minor degradation products |
The data from these forced degradation studies would be used to demonstrate the peak purity of the this compound peak using a photodiode array (PDA) detector, thus confirming the stability-indicating capability of the method. This robust analytical method is then suitable for routine quality control testing and stability studies of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing Pentan-1-amine hydroiodide with high purity and yield?
- Methodological Answer :
- Reaction Setup : Use a stoichiometric ratio of 1:1.2 (pentan-1-amine to hydroiodic acid) in anhydrous dichloromethane under nitrogen atmosphere to minimize side reactions .
- Purification : Recrystallize the product from ethanol/water (3:1 v/v) to remove unreacted amine and iodide salts. Monitor purity via NMR (¹H, δ 1.2–1.6 ppm for methylene protons; δ 2.7 ppm for NH3+ protons) and HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .
- Yield Optimization : Lower reaction temperatures (0–5°C) reduce decomposition but may require extended reaction times (24–48 hours) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm structure via methylene group signals (¹H: δ 1.2–1.6 ppm; ¹³C: δ 20–30 ppm) and NH3+ proton coupling .
- FTIR : Identify N–H stretches (2500–3000 cm⁻¹) and C–N vibrations (1200–1350 cm⁻¹) .
- Chromatography :
- Ion Chromatography : Quantify iodide content using a Dionex AS11 column (eluent: NaOH gradient) .
- HPLC-MS : Detect impurities (e.g., unreacted amine) with a QDa mass detector .
Advanced Research Questions
Q. How does the iodide counterion influence the stability and reactivity of Pentan-1-amine in organocatalytic systems?
- Methodological Answer :
- Comparative Studies : Compare catalytic efficiency of hydroiodide vs. hydrochloride salts in model reactions (e.g., asymmetric aldol reactions). Use kinetic assays (UV-Vis monitoring at 340 nm) to track reaction rates .
- Stability Analysis : Perform thermogravimetric analysis (TGA) and accelerated aging studies (40°C, 75% RH) to assess hygroscopicity and degradation pathways .
- Structural Insights : Co-crystallize the compound with enzymes (e.g., amine dehydrogenases) and analyze via X-ray crystallography (PDB deposition) to study iodide’s role in active-site interactions .
Q. What strategies minimize batch-to-batch variability in this compound for reproducible bioassays?
- Methodological Answer :
- Quality Control : Implement strict protocols:
- Peptide Content Analysis : Use Kjeldahl nitrogen determination or amino acid analysis .
- Residual Solvent Testing : GC-MS to detect traces of dichloromethane (<50 ppm) .
- Storage : Lyophilize and store under argon at -20°C to prevent iodide oxidation. Pre-weigh aliquots to avoid hygroscopic degradation .
Q. How can researchers determine the diffusion properties of this compound in solution-phase studies?
- Methodological Answer :
- Pulsed-Field Gradient NMR : Measure self-diffusion coefficients (D) using a Bruker Avance III HD 500 MHz spectrometer. Compare D values in polar (DMSO) vs. nonpolar (toluene) solvents to assess solvation effects .
- Implications for Photovoltaics : If applied in perovskite precursors, correlate diffusion length (via time-resolved photoluminescence) with charge-carrier mobility. Note: Chloride-doped analogs show 10× higher diffusion lengths than triiodide systems .
Guidelines for Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
